Umbralisib

Catalog No.
S003178
CAS No.
1532533-67-7
M.F
C31H24F3N5O3
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbralisib

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Solubility

~100 mg/ml

Synonyms

TGR-1202; TGR1202; TGR 1202

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Description

The exact mass of the compound Umbralisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Umbralisib targets two key enzymes: phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).
  • PI3Kδ plays a crucial role in cell survival and proliferation, while CK1ε is involved in regulating protein synthesis. []
  • By inhibiting these enzymes, umbralisib disrupts cancer cell growth and survival pathways.

Clinical Trials:

  • Umbralisib has been evaluated in several clinical trials for different types of lymphoid malignancies, including chronic lymphocytic leukemia (CLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL). [, , ]
  • These trials assess the drug's efficacy, safety, and tolerability in patients with relapsed or refractory disease who have not responded well to other treatments.

Promising Results:

  • Studies have shown that umbralisib demonstrates encouraging activity in patients with CLL, MZL, and FL. [, , ]
  • Treatment with umbralisib has resulted in tumor shrinkage and improved progression-free survival in a significant proportion of patients. [, , ]

Safety and Tolerability:

  • Umbralisib's safety profile appears to be different from other PI3Kδ inhibitors. []
  • Common side effects include diarrhea, fatigue, and nausea, but they are generally manageable. [, ]
  • Serious adverse events, such as infections and neutropenia, can occur but are less frequent compared to other drugs in this class. [, ]

Ongoing Research:

  • Further clinical trials are ongoing to explore the efficacy and safety of umbralisib in combination with other therapies. []
  • Researchers are also investigating the potential of umbralisib for treating other types of cancers.

Umbralisib is a small molecule kinase inhibitor specifically designed to target the phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Its chemical formula is C31H24F3N5O3C_{31}H_{24}F_{3}N_{5}O_{3}, with a molecular weight of approximately 571.56 g/mol. The compound is often presented as umbralisib tosylate, which is a white to light brown powder that is freely soluble in dimethyl sulfoxide and methanol, but practically insoluble in water .

Umbralisib has been utilized primarily in the treatment of certain types of B-cell malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma. It was granted tentative approval by the FDA in February 2021, although this approval was later withdrawn due to concerns regarding patient mortality in clinical trials .

Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.

The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].

. While specific proprietary methods may not be publicly detailed, the general approach typically includes:

  • Formation of the pyrazolo-pyrimidine core: This involves coupling reactions that build the central structure.
  • Introduction of substituents: Fluorinated aromatic groups are added to enhance biological activity and selectivity.
  • Tosylation: Converting the final product into umbralisib tosylate for improved solubility and stability.

The precise synthetic route may vary among manufacturers but generally adheres to these principles .

Umbralisib exhibits significant biological activity against various hematologic malignancies. It reduces cell proliferation and inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines. The drug's mechanism of action primarily involves:

  • Inhibition of B-cell chemotaxis: Disrupting the movement of B-cells to lymph nodes and bone marrow.
  • Reduction of cell viability: Leading to apoptosis in malignant cells.
  • Impact on immune response: By modulating the activity of immune cells, umbralisib may also influence tumor microenvironments .

Umbralisib is primarily applied in oncology for treating specific B-cell lymphomas, particularly:

  • Marginal Zone Lymphoma
  • Follicular Lymphoma

Its ability to inhibit critical signaling pathways makes it a valuable option for patients who have not responded to other therapies . Additionally, ongoing research may expand its applications to other malignancies or therapeutic areas where PI3Kδ and CK1ε play significant roles.

Studies on umbralisib have highlighted its interactions with various medications, particularly those metabolized by cytochrome P450 enzymes (CYP). Key points include:

  • Metabolism: Primarily via CYP2C9, CYP3A4, and CYP1A2 pathways.
  • Drug interactions: Co-administration with other agents affecting liver enzymes may alter umbralisib's efficacy and safety profile.
  • Monitoring requirements: Regular liver function tests are recommended due to potential hepatotoxicity associated with umbralisib usage .

Several compounds share structural or functional similarities with umbralisib. Notable examples include:

Compound NameTarget KinasesUnique Features
IdelalisibPI3KδFirst approved PI3K inhibitor for B-cell malignancies; used primarily for chronic lymphocytic leukemia.
DuvelisibPI3Kδ/PI3KγDual inhibitor targeting both delta and gamma isoforms; broader immunological effects.
CopanlisibPI3Kα/PI3KδAdministered intravenously; has a different side effect profile compared to oral agents.
TGR-1202PI3KδSimilar mechanism but distinct chemical structure; under investigation for various lymphomas.

Umbralisib's unique combination of targeting both PI3Kδ and CK1ε distinguishes it from other kinase inhibitors, providing a potentially differentiated therapeutic profile .

Key Intermediate Compounds in Umbralisib Synthesis

The synthesis of umbralisib involves multiple key intermediates that are crucial for the successful formation of the target compound [9]. The synthetic route employs a convergent approach utilizing two primary synthons that are coupled in the final step [34].

Intermediate 1: 6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

This intermediate serves as the chromen-4-one core structure and is prepared through a multi-step sequence [7]. The preparation begins with 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, which undergoes nucleophilic substitution with n-butanol in dimethyl sulfoxide at 120°C for 3 hours [7]. The reaction mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate [7]. After purification by column chromatography using ethyl acetate and petroleum ether, the intermediate is obtained as an off-white solid with a yield of 64% [7].

Intermediate 2: 2-acetyl-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

This ketone intermediate is synthesized via Swern oxidation of the corresponding alcohol [7]. Dimethyl sulfoxide (5.60 ml, 79.14 mmol) is added to dichloromethane cooled to -78°C, followed by oxalyl chloride (3.40 ml, 39.57 mmol) [7]. After 10 minutes, the alcohol intermediate in dichloromethane is added dropwise and stirred for 20 minutes [7]. Triethylamine is subsequently added and the mixture is stirred for 1 hour [7]. The reaction yields a yellow solid (4.2 g, 71%) after column chromatographic purification [7].

Intermediate 3: (S)-6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

The chiral alcohol intermediate is obtained through stereoselective reduction using (R)-Alpine borane [7]. To the ketone intermediate (2.00 g, 6.66 mmol), (R)-Alpine borane (0.5M in tetrahydrofuran, 20 ml) is added and heated to 60°C for 20 hours [7]. The reaction mixture is quenched with aqueous 2N hydrochloric acid and extracted with ethyl acetate [7]. Column chromatographic purification yields the desired enantiomer as an off-white solid (1.51 g, 75%) with an enantiomeric excess of 94.2% [7].

Intermediate 13: 3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This pyrazolopyrimidine intermediate is synthesized through Suzuki coupling reaction [9]. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11.0 g, 42.14 mmol) is dissolved in dimethylformamide (110 ml), ethanol (55 ml), and water (55 ml) [9]. The boronic ester intermediate (23.4 g, 84.28 mmol) and sodium carbonate (13.3 g, 126.42 mmol) are added and the mixture is degassed for 30 minutes [9]. Tetrakis(triphenylphosphine)palladium(0) (2.4 g, 2.10 mmol) is added under nitrogen atmosphere and heated to 80°C for 12 hours [9]. After filtration through celite and extraction with ethyl acetate, the crude product is triturated with diethyl ether to afford the title compound as a light brown solid (3.2 g, 26% yield) [9].

IntermediateStarting MaterialYield (%)Purification Method
Intermediate 12-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one64Column chromatography
Intermediate 26-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one71Column chromatography
Intermediate 32-acetyl-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one75Column chromatography
Intermediate 133-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine26Trituration with diethyl ether

Catalytic Systems and Reaction Mechanisms

The synthesis of umbralisib employs several catalytic systems that are essential for the formation of key bonds and stereochemical control [9] [34].

Palladium-Catalyzed Suzuki Coupling

The formation of the pyrazolopyrimidine intermediate involves tetrakis(triphenylphosphine)palladium(0) as the catalyst [9]. This reaction proceeds through the standard palladium-catalyzed cross-coupling mechanism involving oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond [34]. The reaction requires degassing and an inert atmosphere to prevent catalyst deactivation [9].

Mitsunobu Reaction Mechanism

The final coupling step utilizes the Mitsunobu reaction with triphenylphosphine and diisopropylazodicarboxylate [8] [35]. The mechanism involves initial nucleophilic attack of triphenylphosphine upon diisopropylazodicarboxylate, producing a betaine intermediate [35]. This intermediate deprotonates the pyrazolopyrimidine amine to form an ion pair [35]. The alcohol substrate then undergoes nucleophilic substitution with inversion of stereochemistry in classic SN2 fashion as the amine displaces the activated alcohol [35].

Swern Oxidation Mechanism

The oxidation of secondary alcohols to ketones employs the Swern oxidation using oxalyl chloride, dimethyl sulfoxide, and triethylamine [38] [40]. The mechanism begins with the low-temperature reaction of dimethyl sulfoxide with oxalyl chloride, forming an intermediate that decomposes to give chloro(dimethyl)sulfonium chloride while releasing carbon dioxide and carbon monoxide [38]. The alcohol reacts with this chlorosulfonium salt to form an alkoxysulfonium ion intermediate [38]. Addition of triethylamine deprotonates the alkoxysulfonium ion to generate a sulfur ylide, which decomposes through a five-membered ring transition state to give dimethyl sulfide and the desired ketone [38].

Stereoselective Reduction with (R)-Alpine Borane

The stereoselective reduction employs (R)-Alpine borane, which provides excellent enantioselectivity for the formation of the desired (S)-alcohol [7]. The mechanism involves coordination of the borane to the ketone carbonyl, followed by hydride delivery from the less hindered face of the ketone [7]. This reduction achieves an enantiomeric excess of 94.2% as determined by high-performance liquid chromatography on a chiralpak AD-H column [7].

Purification Strategies and Yield Optimization

The purification of umbralisib and its intermediates involves multiple strategies designed to maximize yield and purity while minimizing the formation of impurities [8] [20].

Column Chromatography Optimization

Most intermediates are purified using silica gel column chromatography with ethyl acetate and petroleum ether as the mobile phase [8] [9]. The gradient elution typically begins with petroleum ether and gradually increases the proportion of ethyl acetate to achieve optimal separation [8]. For the final umbralisib product, purification by column chromatography with ethyl acetate and petroleum ether affords the compound as an off-white solid with a yield of 20% [8].

Crystallization and Salt Formation

The formation of the tosylate salt enhances the stability and purification of umbralisib [28]. The synthesis of umbralisib tosylate involves treatment of the free base with p-toluenesulfonic acid in isopropanol [28]. The mixture is refluxed for 1 hour, concentrated, co-distilled with petroleum ether, and dried [28]. Water is added to the residue and the mixture is stirred for 30 minutes [28]. The solid is filtered, washed with petroleum ether, and dried under vacuum to afford the tosylate salt as an off-white solid with a yield of 95% [28].

Process Optimization Studies

Yield optimization studies have focused on reaction conditions, stoichiometry, and purification methods [20] [21]. Ultra-performance liquid chromatography methods have been developed for quantitative determination of umbralisib with excellent linearity over a concentration range of 2-30 μg/ml and a correlation coefficient of 0.999 [20]. The relative standard deviation values for precision parameters were less than 2%, indicating high accuracy and reproducibility [20] [21].

Forced Degradation Studies

Stability-indicating analytical methods have been developed to assess degradation under various stress conditions [20] [21]. Acid degradation using 1N hydrochloric acid results in 13.1% degradation, while alkali degradation with 1N sodium hydroxide causes 13.6% degradation [20]. Peroxide degradation with 30% hydrogen peroxide leads to 12.4% degradation, and reduction degradation with 30% sodium bisulfate results in 14.2% degradation [20]. Thermal degradation at 70°C for 6 hours causes 11.6% degradation of the compound [20].

Stress ConditionDegradation (%)Test Duration
Acid (1N HCl)13.115 minutes
Alkali (1N NaOH)13.615 minutes
Peroxide (30% H₂O₂)12.4Standard time
Reduction (30% Na₂S₂O₅)14.2Standard time
Thermal (70°C)11.66 hours

Analytical Methodologies for Process Validation

Comprehensive analytical methodologies have been developed for the characterization and validation of umbralisib synthesis [20] [21] [22].

Ultra-Performance Liquid Chromatography Methods

A reverse-phase ultra-performance liquid chromatography method has been developed using a Kinetex column (100 × 4.6 mm, 2.6 μm) with a mobile phase composed of 0.1% formic acid and acetonitrile (40:60 v/v) delivered at a flow rate of 1.0 ml/minute [20] [21]. Detection is performed using ultraviolet detection at 219 nm, which provides maximum absorbance for umbralisib [20]. The retention time for umbralisib under these conditions is 1.554 minutes with a total run time of 3 minutes [20].

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis [22] [25]. The method utilizes positive and negative multiple reaction monitoring mode using an electrospray ionization source [22]. An isocratic mobile phase consisting of methanol and ammonium acetate buffer (50:50 v/v) is used with a Waters symmetric C18 column (150×4.6 mm, 3.5 μm) at a flow rate of 1.0 ml/minute [22]. The total run duration is 5.0 minutes with umbralisib eluting at 2.969 minutes [22].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy is employed for structural confirmation and purity assessment [7]. The characteristic chemical shifts include δ 8.24 (s, 1H) for the pyrazolopyrimidine proton, δ 7.85 (dd, J = 8.2, 3.1 Hz, 1H) for the aromatic proton, and δ 6.11 (q, J = 7.1 Hz, 1H) for the chiral center proton [7]. The methyl protons of the isopropyl group appear at δ 1.42 (d, J = 6.1 Hz, 6H) [7].

Infrared Spectroscopy

Fourier transform infrared spectroscopy provides fingerprint identification of functional groups [7]. The amorphous form of umbralisib monotosylate shows distinct spectral differences compared to the crystalline form, particularly in the fingerprint region below 1500 cm⁻¹ [7].

Method Validation Parameters

The analytical methods have been validated according to International Conference on Harmonisation guidelines [20] [21]. Linearity studies demonstrate excellent correlation with correlation coefficient values exceeding 0.999 [20] [21]. Precision studies, including intraday and intermediate precision, show relative standard deviation values consistently below 2% [20] [21]. Accuracy studies conducted at 50%, 100%, and 150% levels show recovery rates of approximately 100% with relative standard deviation rates below 2% [20] [21].

Validation ParameterAcceptance CriteriaObserved Results
Linearity (R²)≥ 0.9990.9997
Precision (%RSD)≤ 2.0%< 2.0%
Accuracy (%Recovery)98-102%99.1-100.5%
SpecificityNo interferenceConfirmed
Robustness (%RSD)≤ 2.0%0.37-0.82%

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

571.18312413 g/mol

Monoisotopic Mass

571.18312413 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

139-142

UNII

38073MQB2A

Drug Indication

Umbralisib does not have any approved therapeutic indications.

Livertox Summary

Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.

Absorption Distribution and Excretion

Umbralisib is rapidly absorbed in the GI tract. The Tmax of umbralisib is about 4 hours. After consumption of a high-fat, high calorie meal with umbralisib, the AUC increased by 61% and the Cmax increased by 115%.
During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.
The average apparent central volume of distribution of umbralisib is 312 L.
The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

During in vitro studies, umbralisib was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

Wikipedia

Umbralisib
ML-SI3

FDA Medication Guides

Ukoniq
Umbralisib Tosylate
TABLET;ORAL
TG THERAPS
02/05/2021

Biological Half Life

The effective half-life of Umbralisib is about 91 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A,
Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab
Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016
Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:
27499137.

Explore Compound Types